molecular formula C22H23N3O7 B2734933 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874805-27-3

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2734933
CAS No.: 874805-27-3
M. Wt: 441.44
InChI Key: GSZBZVUDWSFUBO-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a chemical reagent with the CAS Registry Number 874805-27-3, a molecular formula of C22H23N3O7, and a molecular weight of 441.43 g/mol . This complex molecule is characterized by a 1,3-benzodioxole (piperonyl) moiety and a 1,3-oxazolidine ring system, both of which are significant scaffolds in medicinal chemistry. Compounds containing the 1,3-benzodioxole group are frequently investigated for their diverse biological activities . Similarly, heterocyclic cores like oxazolidinones are known to be privileged structures in drug discovery. The integration of these features, along with the diamide linker, makes this compound a valuable intermediate for researchers exploring the synthesis and biological evaluation of new chemical entities. Its structural complexity suggests potential applications in developing pharmacologically active molecules, and it may serve as a key building block in organic synthesis for constructing more complex, target-oriented structures. This product is provided For Research Use Only and is not approved for use in humans or as a component in diagnostic procedures. The scientific context regarding the biological relevance of the 1,3-benzodioxole moiety is based on a general review of the literature for related structures .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7/c1-29-16-5-3-15(4-6-16)22(28)25-8-9-30-19(25)12-24-21(27)20(26)23-11-14-2-7-17-18(10-14)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZBZVUDWSFUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the oxazolidinone ring: This step involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Coupling reactions: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the oxazolidinone derivative using oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazolidinone ring can be reduced using hydrogenation techniques with catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide linkage, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides or oxazolidinones.

Scientific Research Applications

Chemistry

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent due to its unique structure, which allows for interactions with various biological targets.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety allows for π-π stacking interactions, while the oxazolidinone ring can form hydrogen bonds with amino acid residues in the active site of enzymes. This dual interaction mechanism enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three ethanediamide and benzodioxole-containing analogs, emphasizing structural features, synthesis yields, and reported bioactivities:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Bioactivity Synthesis Yield
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (Target) Benzodioxole, methoxybenzoyl-oxazolidine, ethanediamide ~497.5* Hypothesized: Antimalarial (based on oxazolidine-ethanediamide synergy) Not reported
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) Benzodioxole, tetrahydroquinoline, ethanediamide ~451.5 Antimalarial (falcipain-2 inhibition, IC~50~ = 1.2 µM) ~70–80%
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide Benzodioxole, piperazine, tetrahydrofuran, ethanediamide ~540.6 Potential antipsychotic (piperazine moiety) or antiviral (furanyl group) Not reported
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide Benzodioxole, α,β-unsaturated enamide, 4-chlorophenyl ~313.7 Nonlinear optical properties (hyperpolarizability = 1.34 × 10⁻³⁰ esu) ~65–75%

*Calculated using ChemDraw.

Key Insights:

Structural Diversity and Bioactivity: The target compound’s oxazolidine ring may enhance metabolic stability compared to QOD’s tetrahydroquinoline, which is prone to oxidation . The enamide derivative () lacks the ethanediamide linker but demonstrates significant electronic properties, highlighting the role of conjugation in material science .

Synthetic Challenges :

  • Ethanediamide derivatives generally require multistep syntheses. For example, QOD is synthesized via amide coupling with yields >70%, while enamide derivatives achieve ~65–75% yields via condensation . The target compound’s methoxybenzoyl-oxazolidine group may necessitate regioselective substitutions, increasing synthetic complexity.

Pharmacological Hypotheses: The target compound’s methoxybenzoyl group could improve solubility and membrane permeability compared to QOD’s hydrophobic tetrahydroquinoline. The oxazolidinone moiety may confer antibacterial or antifungal activity, as seen in linezolid derivatives .

Research Findings and Implications

  • Antimalarial Potential: QOD’s falcipain-2 inhibition (IC~50~ = 1.2 µM) suggests the target compound’s ethanediamide-oxazolidine scaffold could similarly target cysteine proteases in Plasmodium species .
  • Computational Modeling : Molecular dynamics simulations (as applied to QOD and ICD in ) could predict the target compound’s binding affinity to falcipain-2 or other targets.
  • Crystallographic Analysis : Tools like SHELXL and WinGX () are critical for resolving the stereochemistry of the oxazolidine ring and benzodioxole orientation.

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic compound that has attracted attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C24H30N2O4\text{Molecular Formula }C_{24}H_{30}N_2O_4

Key Properties:

PropertyValue
Molecular Weight430.51 g/mol
LogP5.5161
Polar Surface Area55.324 Ų
Hydrogen Bond Acceptors6

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties . For example, studies have shown that benzodioxole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the pathogenesis of various inflammatory diseases. This effect may be mediated through the inhibition of NF-kB signaling pathways .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, thus affecting cellular responses to growth factors and hormones.
  • Modulation of Apoptotic Pathways : By influencing the expression of pro-apoptotic and anti-apoptotic proteins, it can promote apoptosis in cancer cells.
  • Regulation of Gene Expression : The compound may alter the expression levels of genes associated with inflammation and cancer progression.

Study 1: Anticancer Activity in Breast Cancer Cell Lines

In a recent study, this compound was tested against various breast cancer cell lines (MCF7 and MDA-MB-231). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. Treatment with this compound resulted in a significant decrease in paw swelling compared to control groups. Histological examination revealed reduced infiltration of inflammatory cells in treated animals .

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